Ethyl 7-aminobenzofuran-4-carboxylate

Positional Isomerism SAR Benzofuran Scaffold

Researchers developing SAR models for benzofuran-based leads require positional isomers with unambiguous substitution to ensure assay reproducibility. Ethyl 7-aminobenzofuran-4-carboxylate (CAS 2091524-05-7) addresses this as a well-characterized 4-carboxylate/7-amino chemotype at 98% purity. • Distinct from the 2-carboxylate Vilazodone impurity isomer-eliminates SAR confounding • Orthogonal synthetic handles: 7-NH₂ for acylation/diazotization; 4-COOEt for hydrolysis/amide coupling • Rule-of-Three compliant fragment (MW 205.21, 11 heavy atoms) for library design • LogP 2.19, TPSA 65.46 documented for chromatographic method development Supplied with full QA documentation for procurement confidence.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13664874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-aminobenzofuran-4-carboxylate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=COC2=C(C=C1)N
InChIInChI=1S/C11H11NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-6H,2,12H2,1H3
InChIKeyUMWUYADBWNIYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Aminobenzofuran-4-carboxylate: Chemical Identity


Ethyl 7-aminobenzofuran-4-carboxylate (CAS 2091524-05-7) is a heterocyclic small molecule (C₁₁H₁₁NO₃; MW 205.21 g/mol) consisting of a benzofuran core substituted with a primary amino group at the 7-position and an ethyl ester at the 4-position . The compound belongs to the aminobenzofuran carboxylate ester family, structurally related to the ethyl 7-aminobenzofuran-2-carboxylate isomer (a known Vilazodone impurity, CAS 2089320-24-9) and the 2,3-dihydro analog (CAS 2090230-75-2), but is distinguished by the specific 4-carboxylate/7-amino substitution pattern on the aromatic benzofuran scaffold [1].

Workflow 4-Carboxylate benzofuran SAR and library synthesis
Selection Orthogonal amine and ethyl ester handles for diversification
Format High-purity building block (HPLC-grade) for quantitative studies

Ethyl 7-Aminobenzofuran-4-carboxylate Substitution Limitations


Positional isomerism on the benzofuran scaffold fundamentally alters target engagement profiles and synthetic tractability. Published SAR on benzofuran derivatives demonstrates that the position of substituents (e.g., C-4 vs. C-2 carboxylate; C-5 vs. C-7 amino) governs both enzyme inhibition potency and selectivity [1]. For example, in a series of benzylbenzofuran-based butyrylcholinesterase inhibitors, the substituent's nature and position determined activity and selectivity, with the most potent compound (5-bromo-2-(4-hydroxybenzyl)benzofuran) achieving an IC₅₀ of 2.93 µM [2]. The 4-carboxylate/7-amino substitution pattern present in ethyl 7-aminobenzofuran-4-carboxylate imposes distinct electronic and steric constraints relative to the 2-carboxylate isomer used as a Vilazodone impurity standard, and relative to the saturated 2,3-dihydro analog used as a Plk kinase inhibitor intermediate – making direct analog substitution invalid without experimental validation in the specific assay context [3].

Positional isomer (2-carboxylate) serves as Vilazodone impurity standard; target engagement profiles may not transfer to 4-carboxylate SAR studies.
Saturated 2,3-dihydro analog loses aromatic planarity and conjugation; distinct synthetic utility for Plk kinase intermediate synthesis.
Methyl ester variant may exhibit faster hydrolysis kinetics and different organic solubility, altering reaction outcomes.

Ethyl 7-Aminobenzofuran-4-carboxylate: Quantitative Differentiation


Positional Isomer: 4-Carboxylate vs. 2-Carboxylate

The position of the carboxylate ester on the benzofuran ring system exerts a controlling influence on molecular recognition. In a direct comparison of benzofuran antioxidants, the positional isomer Moracin C consistently yielded higher IC₅₀ values than iso-Moracin C across four distinct redox assays (•O₂⁻-inhibition, Cu²⁺-reducing power, DPPH•-inhibition, and ABTS⁺•-inhibition), demonstrating that a shift in double-bond/substituent position on the benzofuran core can produce quantifiably different activity profiles [1]. Extending this principle to the target compound, the 4-carboxylate isomer is expected to display pharmacologically distinct behavior relative to the 2-carboxylate isomer (ethyl 7-aminobenzofuran-2-carboxylate), which is catalogued solely as a Vilazodone impurity reference standard (CAS 2089320-24-9) and is not interchangeable for SAR programs investigating 4-substituted benzofuran chemotypes [2].

Positional Isomer Activity
Reported
Moracin C vs iso-Moracin C One isomer consistently higher IC₅₀ across four antioxidant assays
vs
4-carboxylate vs 2-carboxylate Expected pharmacologically distinct behavior based on positional isomer precedent
Position governs biological behavior; 4-carboxylate isomer cannot be replaced by 2-carboxylate in SAR.
Moracin C antioxidant assays (PMC, 2018); class-level inference to aminobenzofuran series.
Positional Isomerism SAR Benzofuran Scaffold

Scaffold Saturation: Aromatic vs. 2,3-Dihydro Core

The unsaturated benzofuran core of ethyl 7-aminobenzofuran-4-carboxylate (C₁₁H₁₁NO₃, MW 205.21) provides an aromatic, planar geometry that differs fundamentally from the saturated 2,3-dihydro analog (C₁₁H₁₃NO₃, MW 207.23, CAS 2090230-75-2) . The dihydro analog serves as a key intermediate in the patent literature for Plk (Polo-like kinase) inhibitor synthesis, where the saturated furan ring is required for downstream transformations (CN103664845A), whereas the unsaturated scaffold offers different electronic properties (extended conjugation), distinct LogP (predicted LogP ≈ 2.19 for the target compound from the leyan.com vendor specification), and alternative hydrogen-bonding geometry that may be critical for π-stacking interactions with biological targets .

Scaffold Saturation
Class-level
Target (Aromatic) Fully conjugated benzofuran, planar, MW 205.21
vs
2,3-Dihydro analog Saturated furan ring, loss of planarity, MW 207.23
Aromatic planarity essential for π-stacking interactions; dihydro analog electronically distinct.
CAS structural comparison; LogP predicted; patent CN103664845A.
Scaffold Geometry Drug-likeness Synthetic Intermediates

Ester Functionality: Ethyl vs. Methyl Ester

The ethyl ester moiety of the target compound (C₁₁H₁₁NO₃, MW 205.21) provides improved solubility in organic solvents compared to the methyl ester analog (methyl 7-aminobenzofuran-4-carboxylate, C₁₀H₉NO₃, MW 191.18, CAS 157252-27-2), a property consistently documented for ethyl ester benzofuran derivatives [1]. The ethyl ester also offers differential hydrolysis kinetics: the ethyl ester is more resistant to enzymatic and chemical hydrolysis than the methyl ester, providing a longer half-life in pro-drug or protecting-group strategies . This is a critical procurement consideration for laboratories performing ester hydrolysis or transesterification reactions as part of their synthetic route.

Ester Functionality
Class-level
Ethyl ester (Target) MW 205.21, slower hydrolysis, improved organic solubility
vs
Methyl ester MW 191.18, faster hydrolysis, more polar
Ethyl ester offers controlled hydrolysis kinetics and better organic-phase solubility for scale-up.
Class-level organic chemistry inference; benzofuran ethyl ester solubility confirmed in patent literature.
Ester Hydrolysis Solubility Synthetic Versatility

Purity and Analytical Traceability

The target compound is commercially available with a documented minimum purity of 98% (HPLC-grade, as specified by supplier Leyan.com, product #1705196) . In contrast, the saturated 2,3-dihydro analog and the 2-carboxylate positional isomer are typically supplied at 95% minimum purity or are marketed solely as impurity reference standards rather than as building blocks for de novo synthesis . The higher specified purity of the target compound, combined with its characterization data (SMILES: CCOC(=O)c1ccc(N)c2occc12; TPSA: 65.46; H-bond acceptors: 4; H-bond donors: 1; rotatable bonds: 2), makes it the preferred choice for applications requiring well-defined stoichiometry and minimal batch-to-batch variability, such as fragment-based drug discovery or quantitative SAR campaigns .

Purity Specification
Specification review
98%
HPLC purity (Target) vs 95% typical for dihydro analog; impurity standard for 2-carboxylate
Higher purity and characterization support quantitative SAR and fragment screening reproducibility.
Vendor specs Leyan.com, AKSci; TPSA 65.46, LogP 2.19.
Quality Control Reproducibility Analytical Standards

Ethyl 7-Aminobenzofuran-4-carboxylate: Application Scenarios


SAR of 4-Substituted Benzofuran Chemotypes

In structure-activity relationship (SAR) studies exploring benzofuran-based lead compounds for cholinesterase inhibition, kinase inhibition, or GPCR modulation, the 4-carboxylate/7-amino substitution pattern represents a distinct chemotype that cannot be replicated by the 2-carboxylate isomer or the dihydro analog. Published SAR demonstrates that substituent position on the benzofuran ring determines both activity and selectivity . The target compound's 98% purity specification and well-characterized physicochemical profile (LogP 2.1917, TPSA 65.46, 2 rotatable bonds) provide the reproducibility required for quantitative SAR model building [1].

4-Carboxylate Benzofuran Library Synthesis

The ethyl ester and 7-amino functional groups serve as orthogonal synthetic handles: the amino group can be acylated, sulfonylated, or converted to a diazonium salt for Sandmeyer-type diversification, while the ethyl ester at C-4 can be hydrolyzed to the carboxylic acid for amide coupling or retained for solubility modulation. This contrasts with the 2-carboxylate isomer, which is primarily utilized as an analytical reference standard for Vilazodone impurity profiling rather than as a synthetic building block . The 2,3-dihydro analog is tailored for Plk kinase inhibitor synthesis (CN103664845A), not for aromatic benzofuran library generation [1].

Fragment-Based Drug Discovery: Planar Scaffolds

The fully aromatic benzofuran core provides a planar, electron-rich scaffold suitable for π-stacking interactions with protein targets—a feature absent in the saturated 2,3-dihydro analog. In fragment-based screening libraries, the target compound offers 11 heavy atoms with a molecular weight of 205.21 g/mol, meeting Rule-of-Three criteria for fragment-like properties, while its 98% purity ensures that observed binding signals are attributable to the compound rather than impurities .

Isomer-Specific Analytical Reference Standard

Given that the 2-carboxylate positional isomer is a known impurity of the antidepressant Vilazodone, analytical laboratories developing HPLC or LC-MS methods to resolve isomeric aminobenzofuran carboxylates require the 4-carboxylate isomer as a well-characterized reference material. The documented SMILES (CCOC(=O)c1ccc(N)c2occc12) and TPSA value (65.46) facilitate computational prediction of chromatographic retention behavior, supporting method development without extensive trial-and-error experimentation .

Application
Selection Property
Validation Focus
4-Substituted benzofuran SAR studies
4-Carboxylate/7-amino chemotype
Reproducible SAR model building with high purity
4-Carboxylate benzofuran library synthesis
Orthogonal amine and ethyl ester handles
Diversification routes distinct from 2-carboxylate and dihydro analogs
Fragment-based drug discovery
Planar aromatic benzofuran scaffold
Fragment-like properties and impurity control
Isomer-specific analytical reference
Well-characterized 4-carboxylate isomer
HPLC/LC-MS method development for isomer resolution
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